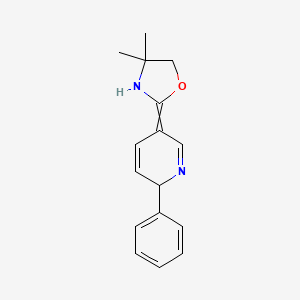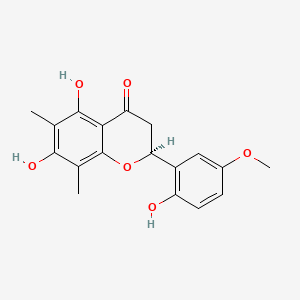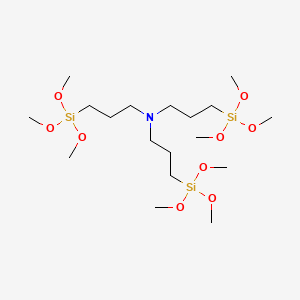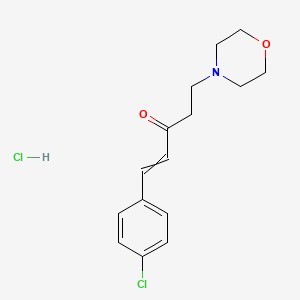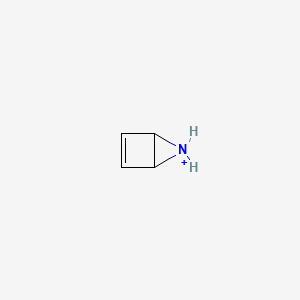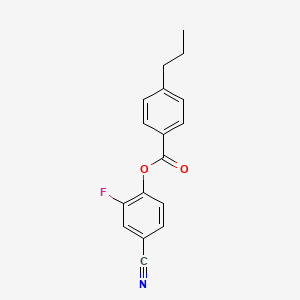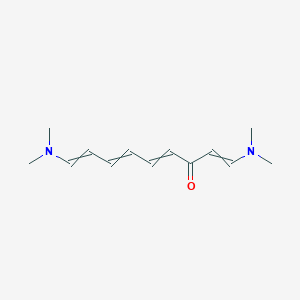
2-(Diethoxymethyl)-2-ethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethoxymethyl)-2-ethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a diethoxymethyl group and an ethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-2-ethyloxirane can be achieved through several methods. One common approach involves the reaction of ethyl vinyl ether with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethoxymethyl)-2-ethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, aldehydes, carboxylic acids, and various substituted oxiranes .
Aplicaciones Científicas De Investigación
2-(Diethoxymethyl)-2-ethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diethoxymethyl)-2-ethyloxirane involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids and nucleic acids. This interaction can lead to the formation of covalent bonds, which can alter the structure and function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethoxymethyl)furan: This compound has a similar diethoxymethyl group but differs in the ring structure, having a furan ring instead of an oxirane ring.
Diethyl 2-(diethoxymethyl)succinate: This compound contains a diethoxymethyl group attached to a succinate backbone.
Uniqueness
2-(Diethoxymethyl)-2-ethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar compounds. The presence of both diethoxymethyl and ethyl groups further enhances its versatility in various chemical reactions .
Propiedades
Número CAS |
84062-66-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(diethoxymethyl)-2-ethyloxirane |
InChI |
InChI=1S/C9H18O3/c1-4-9(7-12-9)8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Clave InChI |
DACVYFIQLGGGBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CO1)C(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


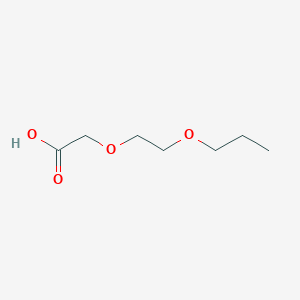

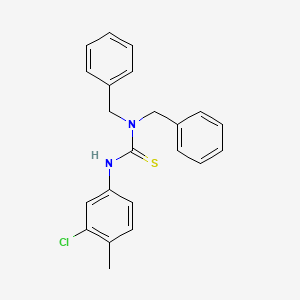
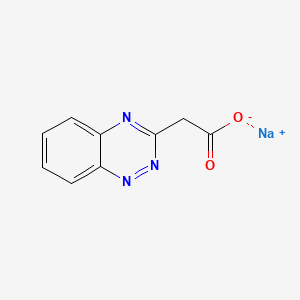
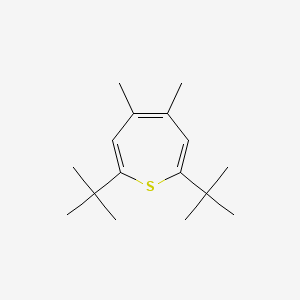
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
